1,3-Bis(carbomethoxy)tetramethyldisiloxane
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Overview
Description
1,3-Bis(carbomethoxy)tetramethyldisiloxane is an organosilicon compound characterized by the presence of two carbomethoxy groups attached to a tetramethyldisiloxane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(carbomethoxy)tetramethyldisiloxane can be synthesized through the hydrosilylation of allyl derivatives with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst . The reaction typically involves the addition of the hydrosilane to the carbon-carbon double bond of the allyl derivative, resulting in the formation of the desired product.
Industrial Production Methods: The industrial production of this compound involves the careful hydrolysis of chlorodimethylsilane . This process requires caution due to the generation of hydrogen chloride (HCl) and the sensitivity of the Si-H bond. Elevated temperatures and prolonged reaction times can trigger the hydrolysis of the Si-H bond, leading to the formation of oligomeric siloxanes and dihydrogen .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(carbomethoxy)tetramethyldisiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across carbon-carbon double bonds in the presence of a catalyst.
Common Reagents and Conditions:
Catalysts: Karstedt’s catalyst is commonly used for hydrosilylation reactions.
Solvents: Non-aqueous solvents are typically used to prevent hydrolysis of the Si-H bond.
Major Products:
Silicone Polymers: The compound is used as a monomer in the production of silicone polymers or silicone resins.
Organosilicon Compounds: It serves as a precursor to prepare other organosilicon compounds.
Scientific Research Applications
1,3-Bis(carbomethoxy)tetramethyldisiloxane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,3-Bis(carbomethoxy)tetramethyldisiloxane exerts its effects involves the weakly hydridic Si-H bond, which allows for selective reduction of various organic functional groups . The compound’s reactivity is influenced by the electronic and steric properties of the nonreactive groups attached to the silicon . In hydrosilylation reactions, the Si-H bond adds across carbon-carbon double bonds in the presence of a catalyst, resulting in the formation of new carbon-silicon bonds .
Comparison with Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A bifunctional organosilane used in organic synthesis, known for its stability in neutral pH but high reactivity with strong bases.
Chlorodimethylsilane: Used as a precursor in the synthesis of various organosilicon compounds.
Uniqueness: 1,3-Bis(carbomethoxy)tetramethyldisiloxane is unique due to the presence of two carbomethoxy groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C8H18O5Si2 |
---|---|
Molecular Weight |
250.40 g/mol |
IUPAC Name |
methyl [[methoxycarbonyl(dimethyl)silyl]oxy-dimethylsilyl]formate |
InChI |
InChI=1S/C8H18O5Si2/c1-11-7(9)14(3,4)13-15(5,6)8(10)12-2/h1-6H3 |
InChI Key |
WAIBZGPKJRPWLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)[Si](C)(C)O[Si](C)(C)C(=O)OC |
Origin of Product |
United States |
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